molecular formula C19H20FNO2S B2468900 1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide CAS No. 2034568-03-9

1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide

Cat. No.: B2468900
CAS No.: 2034568-03-9
M. Wt: 345.43
InChI Key: BYTYKLJASJLFOZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiophenyl group, and a cyclopropane carboxamide moiety

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Cyclopropane Ring Formation: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds or other suitable reagents.

    Thiophenyl Group Introduction: The thiophenyl group is incorporated through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Oxan-4-yl Group Addition: The oxan-4-yl group is added through nucleophilic substitution or other suitable reactions.

    Amidation: The final step involves the formation of the carboxamide linkage through amidation reactions, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in specific industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxylate: This compound has a similar structure but differs in the functional group attached to the cyclopropane ring.

    1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-amine:

    1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-sulfonamide: This compound contains a sulfonamide group, which may impart different biological activity and reactivity.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-thiophen-2-yloxan-4-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c20-15-5-3-14(4-6-15)18(7-8-18)17(22)21-19(9-11-23-12-10-19)16-2-1-13-24-16/h1-6,13H,7-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTYKLJASJLFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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